molecular formula C10H10N2S B14479476 1-(Ethylsulfanyl)phthalazine CAS No. 65729-31-9

1-(Ethylsulfanyl)phthalazine

Cat. No.: B14479476
CAS No.: 65729-31-9
M. Wt: 190.27 g/mol
InChI Key: TUYGKDDXRSSYPJ-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)phthalazine is a phthalazine derivative featuring a sulfur-containing ethyl group at position 1 of the heterocyclic nucleus. Phthalazines are nitrogen-containing bicyclic compounds with demonstrated pharmacological versatility, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory activities .

Properties

CAS No.

65729-31-9

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-ethylsulfanylphthalazine

InChI

InChI=1S/C10H10N2S/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3

InChI Key

TUYGKDDXRSSYPJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Ethylsulfanyl)phthalazine typically involves the condensation of phthalazine derivatives with ethyl sulfide. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate in boiling ethanol to form phthalazin-1-one derivatives . These derivatives can then be further reacted with ethyl sulfide under specific conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.

Chemical Reactions Analysis

1-(Ethylsulfanyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can replace the ethyl group with other alkyl or aryl groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phthalazines .

Scientific Research Applications

1-(Ethylsulfanyl)phthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and subsequent vasodilation. The compound may also interact with voltage-gated calcium channels, affecting cellular signaling and function . These interactions contribute to its pharmacological effects, such as antihypertensive and anticancer activities.

Comparison with Similar Compounds

Table 1: Comparison of Sulfur-Substituted Phthalazines

Compound Substituent Key Activity Potency (IC₅₀ or MIC) Reference
1-(Ethylsulfanyl)phthalazine -S-C₂H₅ Hypothetical anticancer/antimicrobial N/A Inferred
4f -S-C₆H₃F₂ Anticancer 1.8 µM
Compound 5 -CH₂-SH Antimicrobial MIC = 12.5 µg/mL

Nitrogen-Containing Derivatives

Nitrogen-rich substituents, such as tetrazoles and hydrazines, are common in phthalazine-based drugs:

  • 6-(4-Chlorophenoxy)tetrazolo[5,1-a]phthalazine: Reported analgesic effects (ED₅₀ = 25 mg/kg) due to tetrazole’s role in enhancing ligand-receptor interactions .
  • 1-[2-(1,3-Dimethyl-2-butenylidene)-hydrazino]-phthalazine (DJ-1461): Antihypertensive activity via vasodilation, with low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .
  • This compound : Lacks the hydrogen-bonding capacity of tetrazole or hydrazine groups but may exhibit distinct pharmacokinetic advantages, such as reduced metabolic degradation.

Table 2: Nitrogen-Substituted Phthalazines

Compound Substituent Key Activity Potency Reference
Tetrazole-phthalazine Tetrazole ring Analgesic ED₅₀ = 25 mg/kg
DJ-1461 Hydrazine Antihypertensive Effective at 10 mg/kg

Bulkier Aromatic and Heterocyclic Substituents

Bulky groups like indoles or aryl rings modulate target selectivity:

  • 1-[3-(5-Methoxyindol-1-yl)prop-1-yn-1-yl]phthalazine (1a) : Antitumor activity via DNA intercalation, inspired by ellipticine analogs .
  • 1-Anilino-4-(aryl sulfanyl methyl)phthalazines: Improved anticancer potency due to π-π stacking interactions with cellular targets .
  • This compound : The smaller ethylsulfanyl group may limit steric hindrance, allowing access to narrower target sites compared to bulkier analogs.

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